molecular formula C22H22N4O3 B2416154 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-36-0

3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2416154
CAS No.: 1206992-36-0
M. Wt: 390.443
InChI Key: ZPESLBDTVRDIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.

    Alkylation and functional group modifications:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline moieties.

    Reduction: Reduction reactions could be used to modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the quinazoline or oxadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazoline derivatives are known to interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The oxadiazole moiety might contribute to binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    4-quinazolinone derivatives: Known for their anticancer and antimicrobial activities.

    1,2,4-oxadiazole derivatives: Studied for their anti-inflammatory and antiviral properties.

Uniqueness

The combination of the quinazoline and oxadiazole moieties in 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione might confer unique biological activities or chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

3-pentyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-2-3-9-14-25-21(27)17-12-7-8-13-18(17)26(22(25)28)15-19-23-20(24-29-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPESLBDTVRDIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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